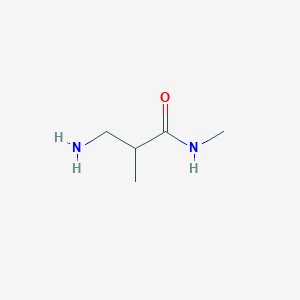
2-(4-Chlorophenyl)malonic acid
Descripción general
Descripción
2-(4-Chlorophenyl)malonic acid is a chemical compound that belongs to the class of malonic acid derivatives. It is characterized by the presence of a chlorophenyl group attached to the malonic acid backbone. This compound appears as a white crystalline powder and is soluble in water and organic solvents. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)malonic acid typically involves the alkylation of malonic acid derivatives. One common method is the malonic ester synthesis, which involves the following steps :
Deprotonation: A di-ester of malonic acid is deprotonated using a weak base, such as sodium ethoxide, to form an enolate ion.
Alkylation: The enolate ion undergoes nucleophilic substitution with an alkyl halide, such as 4-chlorobenzyl bromide, to form the alkylated product.
Hydrolysis: The ester groups are hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Decarboxylation: Upon heating, decarboxylation occurs, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of malonic acid derivatives, including this compound, often involves petrochemical processes. recent advancements in synthetic biology have enabled the production of malonic acid through microbial fermentation using renewable feedstocks . This method is more environmentally friendly and sustainable compared to traditional petrochemical processes.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenyl)malonic acid undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the alpha position using alkyl halides under basic conditions.
Decarboxylation: Heating the compound leads to the loss of carbon dioxide, forming substituted carboxylic acids.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, water, dichloromethane.
Major Products
Alkylated Malonic Acid Derivatives: Formed through alkylation reactions.
Substituted Carboxylic Acids: Resulting from decarboxylation.
Aromatic Substitution Products: Formed through electrophilic aromatic substitution.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)malonic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Organic Synthesis: Employed in the preparation of complex organic molecules and polymers.
Material Science: Utilized in the development of novel materials with specific properties.
Biotechnology: Explored for its potential in microbial fermentation processes for sustainable chemical production.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)malonic acid involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of specific enzymes, such as aspartate 1-decarboxylase, which plays a role in metabolic pathways . Additionally, the compound’s chlorophenyl group can participate in electrophilic aromatic substitution reactions, affecting its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chlorophenyl)-pyrrolidin-1-yl-methyl-malonic acid diethyl ester
- 2-(4-Chlorophenyl)-thiazol-2-yl-acetonitrile
Uniqueness
2-(4-Chlorophenyl)malonic acid is unique due to its specific structural features, such as the presence of a chlorophenyl group attached to the malonic acid backbone. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in medicinal chemistry, organic synthesis, and material science.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4/c10-6-3-1-5(2-4-6)7(8(11)12)9(13)14/h1-4,7H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEMITLHDQCRBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B177416.png)






![3-Methyl-7-nitrobenzo[d]isoxazol-6-ol](/img/structure/B177433.png)

![3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B177440.png)
![[5-(2-Pyridinyl)-2-Thienyl]Methanol](/img/structure/B177441.png)


